![molecular formula C13H16ClFN2O4S2 B2455801 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine CAS No. 1219912-86-3](/img/structure/B2455801.png)
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine
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Description
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(cyclopropylsulfonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and promising pharmacological properties, which make it a promising candidate for the development of new drugs.
Scientific Research Applications
Metabolism and Drug Development
The study by Mette G. Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, a novel antidepressant, identifying the oxidative metabolism pathways in human liver microsomes and recombinant enzymes. This research underscores the importance of understanding the metabolic pathways of novel therapeutic agents for drug development (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, Dalgaard, 2012).
Synthesis of N-Heterocycles
Johnathan V. Matlock et al. (2015) demonstrated the synthesis of N-heterocycles, including piperazines, through the reaction with α-phenylvinylsulfonium salts, highlighting the compound's utility in synthesizing complex molecular structures with potential biological applications (Matlock, Svejstrup, Songara, Overington, McGarrigle, Aggarwal, 2015).
Catalysis
Research by R. N. Shakhmaev et al. (2016) focused on the Fe-catalyzed synthesis of flunarizine, a drug used for treating migraines and other conditions, demonstrating the compound's relevance in facilitating efficient chemical reactions (Shakhmaev, Sunagatullina, Zorin, 2016).
Antibacterial Activities
A study by Wu Qi (2014) on the synthesis and antibacterial activities of derivatives highlighted the potential of these compounds in addressing bacterial infections, showcasing the compound's application in developing new antimicrobial agents (Qi, 2014).
Anticancer Activities
V. Solomon, Sheetal Pundir, and Hoyun Lee (2019) investigated the anticancer activities of 4-aminoquinoline derived sulfonyl analogs, finding significant efficacy against breast tumor cell lines. This research points to the compound's potential in cancer therapy development (Solomon, Pundir, Lee, 2019).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-cyclopropylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O4S2/c14-12-9-11(3-4-13(12)15)23(20,21)17-7-5-16(6-8-17)22(18,19)10-1-2-10/h3-4,9-10H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBLXCVZTFLLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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